Cas no 2228369-81-9 (O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine)

O-2-(4-Fluoropyridin-2-yl)propan-2-ylhydroxylamine is a fluorinated pyridine derivative featuring a hydroxylamine functional group attached to a propan-2-yl moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. The presence of the 4-fluoropyridine scaffold enhances its metabolic stability and binding affinity in target interactions, while the hydroxylamine group offers reactivity for further derivatization. Its well-defined structure and purity make it suitable for applications in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under controlled conditions due to its reactive functional groups.
O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine structure
2228369-81-9 structure
商品名:O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine
CAS番号:2228369-81-9
MF:C8H11FN2O
メガワット:170.184145212173
CID:5928384
PubChem ID:165711609

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine
    • EN300-1782041
    • O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
    • 2228369-81-9
    • インチ: 1S/C8H11FN2O/c1-8(2,12-10)7-5-6(9)3-4-11-7/h3-5H,10H2,1-2H3
    • InChIKey: JUBAZUOEDPCOPC-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CN=C(C=1)C(C)(C)ON

計算された属性

  • せいみつぶんしりょう: 170.08554114g/mol
  • どういたいしつりょう: 170.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 48.1Ų

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1782041-0.5g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
0.5g
$1482.0 2023-09-20
Enamine
EN300-1782041-10.0g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
10g
$6635.0 2023-06-02
Enamine
EN300-1782041-1g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
1g
$1543.0 2023-09-20
Enamine
EN300-1782041-1.0g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
1g
$1543.0 2023-06-02
Enamine
EN300-1782041-0.1g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
0.1g
$1357.0 2023-09-20
Enamine
EN300-1782041-5.0g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
5g
$4475.0 2023-06-02
Enamine
EN300-1782041-0.25g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
0.25g
$1420.0 2023-09-20
Enamine
EN300-1782041-5g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
5g
$4475.0 2023-09-20
Enamine
EN300-1782041-10g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
10g
$6635.0 2023-09-20
Enamine
EN300-1782041-0.05g
O-[2-(4-fluoropyridin-2-yl)propan-2-yl]hydroxylamine
2228369-81-9
0.05g
$1296.0 2023-09-20

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine 関連文献

O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2228369-81-9 and Product Name: O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine

The compound with the CAS number 2228369-81-9 and the product name O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of a fluoropyridine moiety and a hydroxylamine substituent makes this molecule particularly intriguing for researchers exploring novel therapeutic agents.

In the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The 4-fluoropyridin-2-yl group in this compound is a prime example of how fluorine can enhance the biological activity of a molecule. Fluorinated pyridines are known to exhibit enhanced lipophilicity, which can improve membrane permeability and thus oral bioavailability. This feature is particularly valuable in drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.

The hydroxylamine substituent in the compound’s structure also plays a critical role in its chemical behavior. Hydroxylamine derivatives are often employed as intermediates in the synthesis of more complex molecules, including antitumor agents and antimicrobial compounds. The reactivity of the hydroxylamine group allows for further functionalization, making it a versatile building block in synthetic chemistry. Additionally, hydroxylamine-based compounds have been investigated for their potential role in redox signaling pathways, which are integral to various cellular processes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine with greater accuracy. These tools allow for the identification of potential binding interactions with biological targets, such as enzymes and receptors, which are critical for drug discovery. Studies have shown that fluorinated pyridines can exhibit strong binding affinities with certain protein targets, making them promising candidates for developing small-molecule inhibitors.

The synthesis of O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoropyridine moiety typically requires specialized fluorination techniques, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of the hydroxylamine group necessitates careful handling to prevent unwanted side reactions. Advances in synthetic methodologies have made it possible to achieve these transformations with increased efficiency and selectivity.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Researchers are exploring its utility in developing novel therapeutics for various diseases, including cancer and inflammatory disorders. The combination of a fluoropyridine scaffold and a hydroxylamine functional group suggests that this molecule may possess dual-targeting capabilities, allowing it to interact with multiple biological pathways simultaneously. Such multitargeted approaches have shown promise in recent clinical trials as a strategy to enhance therapeutic outcomes.

In vitro studies have begun to elucidate the mechanistic aspects of O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine, providing insights into its mode of action. Preliminary data indicate that this compound may inhibit specific enzymatic activities relevant to disease progression. For instance, its ability to modulate redox-sensitive enzymes could make it valuable in treating conditions characterized by oxidative stress. Additionally, the presence of the fluoropyridine moiety may contribute to its ability to cross the blood-brain barrier, opening up possibilities for treating central nervous system disorders.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic profiles and improved therapeutic efficacy. The development of O-2-(4-fluoropyridin-2-yl)propan-2-ylhydroxylamine aligns with this trend, as it combines cutting-edge chemical modifications with established pharmacological principles. As research continues, it is anticipated that this compound will serve as a foundation for further innovation in drug discovery and development.

Future directions in the study of this compound may include exploring its potential as a prodrug or exploring novel delivery systems that enhance its bioavailability and target specificity. Additionally, investigating its interactions with other therapeutic agents could reveal synergistic effects that might improve treatment outcomes. The integration of interdisciplinary approaches, combining organic chemistry, medicinal chemistry, and computational biology, will be essential in unlocking the full therapeutic potential of this molecule.

In conclusion,O-2-(4-fluoropyridin-2-yloxylenopropanhydrazine, CAS no 2228369 81 9 is a structurally unique compound with significant promise in pharmaceutical applications Its combination features including fluropyridine moiety hydroxy group substituent make it an attractive candidate for further research into new therapeutic agents The ongoing studies into its biological activity mechanism action highlight its potential as an important contributor towards advancing medical treatments

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